Diethyl 2-allyl-3-oxosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-allyl-3-oxosuccinate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.247 g/mol It is a diester derivative of oxosuccinic acid, featuring an allyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-allyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of an allyl group.
Diethyl 2-cyano-3-oxosuccinate: Contains a cyano group, leading to different reactivity and applications.
Diethyl 3-heptyl-2-oxosuccinate: Features a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness
Diethyl 2-allyl-3-oxosuccinate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its analogs
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 2-oxo-3-prop-2-enylbutanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
UTKAKMZUQACWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.